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Introduction

Foresaconitine, also known as Vilmorrianine C, is a C19-diterpenoid alkaloid isolated from
various plants of the Aconitum species, including the processed tubers of Aconitum carmichaeli
and the roots of Aconitum kusnenzoffii Reichb.[1][2] As a member of the norditerpenoid alkaloid
family, Foresaconitine possesses a complex and highly oxygenated hexacyclic structure,
which is characteristic of this class of natural products.[3] Compounds in this family are of
significant interest to the scientific community due to their potent pharmacological properties,
including analgesic and anti-inflammatory effects.[4] This technical guide provides a
comprehensive overview of the chemical structure of Foresaconitine, its physicochemical
properties, and the experimental methodologies used for its characterization.

Chemical Structure and Identification

The definitive structure of Foresaconitine has been elucidated through a combination of
spectroscopic techniques. Its chemical identity is established by the following identifiers:

e Chemical Formula: C3sHaoNO9[5]

o |[UPAC Name: (1a,6a,14a,16[)-8-Acetoxy-20-ethyl-1,6,16-trimethoxy-4-
(methoxymethyl)aconitan-14-yl 4-methoxybenzoate[4]
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e CAS Number: 73870-35-6[5]

« Canonical SMILES: CO[C@@H]LC(C(N(CC)C2)C3[C@ @H]4OC)(--INVALID-LINK--([H])
[C@@]6(H)[C@R@]3(C[C@@H]50C)OC(C)=0)[C@@]4(H)[C@@]2(COC)CC1

The core of the molecule is an aconitane skeleton, a defining feature of this subclass of
diterpenoid alkaloids.

Physicochemical Properties

The quantitative physicochemical data for Foresaconitine is summarized in the table below.
This information is critical for its handling, formulation, and development as a potential
therapeutic agent.

Property Value Source(s)
Molecular Weight 627.76 g/mol [5]
Physical Description Powder [2]
Solubility Soluble in DMSO [61[7]
Purity (Typical) >98% [5]

Storage Conditions -20°C for long-term storage [5]1[6]

Experimental Protocols for Structure Elucidation

The structural characterization of Foresaconitine, as referenced in the literature, relies on a
combination of isolation by chromatographic techniques followed by analysis using modern
spectroscopic methods.[2] While the specific parameters from the original elucidating studies
are not publicly detailed, a standard workflow for such a natural product can be outlined.

Isolation and Purification Workflow

The isolation of Foresaconitine from its natural source, such as Aconitum bulleyanum,
typically follows a multi-step chromatographic process.
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Figure 1: General workflow for the isolation of Foresaconitine.
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Spectroscopic Analysis

1. Mass Spectrometry (MS):
e Objective: To determine the molecular weight and elemental composition of the compound.

¢ Methodology: High-resolution mass spectrometry (HRMS), often with an electrospray
ionization (ESI) source, is employed. The sample is dissolved in a suitable solvent (e.g.,
methanol or acetonitrile) and infused into the mass spectrometer. The instrument is operated
in positive ion mode to detect the protonated molecule [M+H]*. The high resolution and
accuracy of the mass analyzer (e.g., Orbitrap or TOF) allow for the determination of the
elemental formula. Tandem MS (MS/MS) experiments, involving collision-induced
dissociation (CID) of the parent ion, are used to obtain fragmentation patterns that provide
structural information about the different moieties of the molecule.[8][9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

» Objective: To elucidate the detailed three-dimensional structure of the molecule, including the
connectivity of atoms and their stereochemical arrangement.

» Methodology: A suite of NMR experiments is conducted on the purified sample dissolved in a
deuterated solvent (e.g., CDCIs).

o 'H NMR: Provides information on the number of different types of protons and their
chemical environments.

o 18C NMR: Shows the number of different types of carbon atoms in the molecule.

o 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the
connectivity between protons and carbons.

» COSY (Correlation Spectroscopy): ldentifies proton-proton couplings within the same
spin system.

» HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly
attached carbons.
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» HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two or three bonds away, which is key for connecting different
fragments of the molecule.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial
proximity of protons, which is essential for determining the stereochemistry of the
molecule.

Potential Biological Activity and Signaling Pathway

While specific studies on the signaling pathways directly modulated by Foresaconitine are
limited, the known anti-inflammatory and analgesic properties of C19-diterpenoid alkaloids
suggest a likely interaction with key inflammatory pathways.[10] A plausible mechanism of
action is the inhibition of the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B
cells) signaling pathway, a central mediator of the inflammatory response.

Figure 2: Proposed inhibitory action of Foresaconitine on the NF-kB signaling pathway.

Conclusion

Foresaconitine is a structurally complex C19-diterpenoid alkaloid with significant potential for
pharmacological research. Its complete structural elucidation is a testament to the power of
modern spectroscopic techniques. The information presented in this guide provides a
foundational understanding for researchers and professionals in the field of drug discovery and
development who are interested in exploring the therapeutic potential of this and related natural
products. Further investigation into its specific molecular targets and signaling pathways will be
crucial in unlocking its full therapeutic value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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